molecular formula C9H8N2O B2858256 5-Aminoisoquinolin-8-ol CAS No. 876480-97-6

5-Aminoisoquinolin-8-ol

Cat. No.: B2858256
CAS No.: 876480-97-6
M. Wt: 160.176
InChI Key: FGLPVWYKIPIPMG-UHFFFAOYSA-N
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Description

5-Aminoisoquinolin-8-ol is a high-purity quinoline derivative offered for chemical and pharmaceutical research applications. This compound is of significant interest in medicinal chemistry, particularly as a versatile building block for the synthesis of novel heterocyclic compounds. Research indicates that analogous isoquinoline structures can be used to create derivatives with potential biological activity, such as inhibitors of human carbonic anhydrase (hCA) isoforms, which are investigated for their role in various diseases . The core isoquinoline scaffold is known to facilitate numerous van der Waals interactions with enzyme active sites, contributing to its binding affinity and inhibitory properties . When planning syntheses, researchers should note that the compound is typically supplied as a solid and recommended to be stored refrigerated at 2-8°C . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminoisoquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-1-2-9(12)7-5-11-4-3-6(7)8/h1-5,12H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLPVWYKIPIPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Aminoisoquinolin 8 Ol

Established Synthetic Routes to the 5-Aminoisoquinolin-8-ol Core Structure

The creation of the this compound framework can be achieved through various synthetic methodologies, ranging from traditional multi-step sequences to more modern catalytic approaches.

Multi-Step Synthesis Approaches (e.g., nitration and reduction pathways)

A common and well-established method to synthesize this compound involves a multi-step sequence starting from a simpler isoquinoline (B145761) precursor, typically involving nitration followed by reduction.

One classical route begins with 5-hydroxyisoquinoline (B118818). tandfonline.com This starting material undergoes nitrosation at the C-8 position, followed by reduction of the nitroso group to an amine, and subsequent oxidation to yield the desired product. tandfonline.com A variation of this pathway involves the direct nitration of isoquinolin-8-ol (B1417454). The resulting 5-nitroisoquinolin-8-ol is then reduced to form this compound. thieme-connect.de The reduction of the nitro group can be accomplished using various reagents, with sodium hydrosulfite in an alkaline solution being a documented method. thieme-connect.de

Another approach starts with the nitration of isoquinoline itself, which yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. uomus.edu.iq After separation, the 5-nitroisoquinoline can be further functionalized. For instance, 5-nitroisoquinolin-8-ol can be prepared and subsequently reduced. thieme-connect.de The reduction of nitroisoquinolines to their corresponding amines is a common transformation, often achieved through catalytic hydrogenation (e.g., using H2/Pd-C) or with reagents like stannous chloride. mdpi.com

A detailed synthetic sequence could be:

Nitration: Isoquinoline is treated with a nitrating agent (e.g., nitric acid in sulfuric acid) to introduce a nitro group, yielding 5-nitroisoquinoline. uomus.edu.iq

Hydroxylation/Functionalization: The 5-nitroisoquinoline is converted to 5-nitroisoquinolin-8-ol.

Reduction: The nitro group of 5-nitroisoquinolin-8-ol is reduced to an amino group to afford the final product, this compound. thieme-connect.de

StepStarting MaterialReagents/ConditionsProduct
15-Hydroxyisoquinoline1. NaNO2, HCl5-Hydroxy-8-nitrosoisoquinoline
25-Hydroxy-8-nitrosoisoquinolineReduction (e.g., SnCl2, HCl)5-Hydroxy-8-aminoisoquinoline
35-Hydroxy-8-aminoisoquinolineOxidation (e.g., FeCl3)Isoquinoline-5,8-dione

This table outlines a related synthesis that proceeds through a 5-hydroxy-8-aminoisoquinoline intermediate before oxidation.

Catalytic and Green Chemistry Approaches in Isoquinoline Synthesis

While multi-step syntheses are reliable, modern organic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methods. Catalytic and green chemistry approaches are at the forefront of these efforts for constructing the core isoquinoline structure. niscpr.res.inresearchgate.net

Transition-metal catalysis, utilizing metals like palladium, rhodium, copper, and ruthenium, has revolutionized the synthesis of isoquinolines. researchgate.netorganic-chemistry.org These methods often involve C-H activation and annulation strategies, allowing for the rapid assembly of complex isoquinoline derivatives from simpler starting materials. niscpr.res.inorganic-chemistry.org For example, rhodium-catalyzed cyclization of aromatic ketoximes with alkynes and ruthenium-catalyzed reactions of aryl ketones with alkynes and ammonium (B1175870) acetate (B1210297) under microwave irradiation provide efficient routes to substituted isoquinolines. isroset.orgresearchgate.net

Green chemistry principles are increasingly being applied to isoquinoline synthesis. niscpr.res.inresearchgate.net This includes the use of:

Biodegradable solvents: Polyethylene glycol (PEG) has been used as a green, non-volatile, and recyclable solvent. researchgate.net

Reusable catalysts: Homogeneous recyclable ruthenium catalysts and heterogeneous copper nanoparticles on carbon supports have been developed. isroset.orgniscpr.res.in

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.net

Transition-metal-free catalysis: Methods using recyclable acid catalysts like Nafion® NR50 have been reported for the synthesis of isoquinolines from 2-alkynylbenzaldehydes. rsc.org

These modern approaches, while not always directly targeting this compound, provide powerful tools for constructing the foundational isoquinoline ring system, which can then be further functionalized to yield the desired product.

Functionalization and Derivatization Strategies for this compound

Once synthesized, this compound serves as a versatile building block for a wide range of chemical transformations, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Amination Reactions and Their Regioselectivity

The amino group at the C-5 position of this compound is a key site for functionalization. It can undergo a variety of amination reactions, including acylation and the formation of ureas. For instance, 5-aminoisoquinoline (B16527) can react with N,N'-disuccinimidylcarbonate to form 5-aminoisoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (5-AIQC), a reagent used for tagging primary and secondary amino groups. researchgate.net

The regioselectivity of reactions on the isoquinoline core is crucial. In electrophilic substitution reactions on isoquinoline, the substitution generally occurs in the benzene (B151609) ring, often at the C-5 and C-8 positions. uomus.edu.iq However, the existing amino and hydroxyl groups on this compound will direct further substitutions. The amino group is an activating group and will influence the position of incoming electrophiles.

Furthermore, direct C-H amination reactions, often catalyzed by transition metals like rhodium or copper, represent a modern approach to forming C-N bonds. sigmaaldrich.comnih.gov While specific examples on this compound are not prevalent in the provided search results, these methods offer potential for regioselective functionalization of the isoquinoline core. The vicarious nucleophilic substitution of hydrogen (VNS) is another powerful method for the amination of electron-deficient nitroquinolines, which are precursors to aminoquinolines. mdpi.com

Hydroxylation and Etherification Pathways

The hydroxyl group at the C-8 position is another key functional handle on the this compound molecule. This phenolic hydroxyl group can be readily alkylated to form ethers. thieme-connect.de O-alkylation is typically carried out under basic conditions, for example, using an alkyl halide in the presence of a base like sodium hydride or potassium hydroxide. thieme-connect.de This reaction generally proceeds via a nucleophilic substitution mechanism. researchgate.net For example, isoquinolin-8-ol can be O-alkylated without causing N-quaternization. thieme-connect.de

Reaction TypeReagentsProduct Type
O-AlkylationAlkyl halide, Base (e.g., NaH, KOH)Ether
Mitsunobu ReactionAlcohol, DEAD, PPh3Ether

This table summarizes general etherification methods applicable to hydroxylated isoquinolines.

Formation of Carbonyl and Heterocyclic Derivatives (e.g., isoquinoline-5,8-quinones)

The 5-amino and 8-hydroxyl groups of this compound make it an excellent precursor for the synthesis of isoquinoline-5,8-quinones. Oxidation of this compound, for instance with potassium dichromate in sulfuric acid or iron(III) chloride, leads to the formation of the corresponding quinone. thieme-connect.deprepchem.com These quinones are themselves valuable compounds and have been found in marine natural products. scispace.com

Beyond quinones, the amino group can be used to construct fused heterocyclic systems. For example, 3-aminoisoquinoline can be converted into thiazolo[4,5-c]isoquinoline through a multi-step sequence involving thiocyanation and cyclization. cdnsciencepub.com Similarly, 4-aminoisoquinoline (B122460) is a precursor for thiazolo[5,4-c]isoquinoline. cdnsciencepub.com These examples highlight the potential of the amino group in this compound to participate in annulation reactions to build more complex, fused heterocyclic structures.

Conjugation and Linker Chemistry (e.g., carbamate formation for tagging)

The presence of a primary amino group on the this compound scaffold makes it a suitable candidate for conjugation chemistry. This process involves covalently attaching the molecule to another, often larger, molecule like a protein or a polymer, or to a surface. The amino group can react with various electrophilic functional groups to form stable covalent bonds.

One common conjugation strategy involves the formation of a carbamate linkage. While specific examples detailing carbamate formation directly with this compound for tagging purposes are not extensively documented in readily available literature, the fundamental reactivity of its primary amine suggests a high potential for such applications. For instance, the amino group can react with activated carbonates, such as N,N′-disuccinimidyl carbonate (DSC), or chloroformates to yield carbamate-linked conjugates. This type of chemistry is foundational for creating molecular probes and tagged biomolecules for imaging and diagnostic applications. The amino group can also be acylated to form amides, a reaction used in the synthesis of 5-acetamido-8-hydroxyquinoline hydrochloride from 5-amino-8-hydroxyquinoline dihydrochloride. ottokemi.comsigmaaldrich.com

Metal-Chelating Agent Development

The 8-hydroxyquinoline (B1678124) (8HQ) core is renowned for its ability to chelate metal ions, a property that is retained and modulated in this compound (5A8Q). nih.gov The nitrogen atom of the isoquinoline ring and the deprotonated oxygen of the hydroxyl group form a bidentate coordination site, capable of forming stable complexes with a variety of metal ions. nih.govchemimpex.com This chelating ability is central to the compound's biological activity and its applications in analytical chemistry. chemimpex.commdpi.com

Research has demonstrated that 5A8Q effectively forms complexes with biologically significant transition metals such as copper (Cu²⁺) and iron (Fe³⁺). mdpi.com The formation of these metal complexes can enhance the biological efficacy of the parent molecule. For example, fibrous materials containing 5A8Q and their corresponding Cu²⁺ and Fe³⁺ complexes have been fabricated and shown to possess significant antibacterial, antifungal, and anticancer properties. mdpi.com The introduction of the amino group at the C5 position influences the electronic properties of the quinoline (B57606) ring system, which in turn affects the stability and reactivity of the metal complexes formed. rsc.org The development of such agents is a key area of research, with potential applications in treating diseases associated with metal dysregulation. nih.govchemimpex.com

Table 1: Metal Complexes of this compound and Their Applications

Metal IonResulting ComplexApplication AreaReference
Copper (Cu²⁺)PVA/CMC/5A8Q-Cu²⁺Antibacterial, Antifungal, Anticancer mdpi.com
Iron (Fe³⁺)PVA/CMC/5A8Q-Fe³⁺Antibacterial, Antifungal, Anticancer mdpi.com
Aluminum (Al³⁺)Tris-(5-amino-8-hydroxyquinoline)aluminumOrganic Solar Cells (Anode Buffer Layer) rsc.org
Cobalt (Co²⁺)Co(HACQ)₂Antifungal sphinxsai.com
Nickel (Ni²⁺)Ni(HACQ)₂Antifungal sphinxsai.com
Manganese (Mn²⁺)Mn(HACQ)₂Antifungal sphinxsai.com
Zinc (Zn²⁺)Zn(HACQ)₂Antifungal sphinxsai.com
Note: HACQ refers to the more complex ligand synthesized from 5-Amino-8-hydroxyquinoline, 2-[(8-hydroxyquinolinyl)-5-aminomethyl]-3-(4-chlorophenyl)-3(H)-quinazolin-4-one.

This compound as a Versatile Synthetic Building Block

Beyond its intrinsic properties, this compound serves as a valuable starting material or intermediate in the synthesis of more elaborate molecules. Its functional groups provide reactive sites for building molecular complexity.

Role in the Construction of Complex Organic Architectures

The chemical reactivity of this compound makes it an excellent building block for constructing larger, multi-functional organic molecules. sphinxsai.com The amino group can act as a nucleophile, enabling its condensation with various electrophilic partners.

A clear example of this is the synthesis of the complex ligand 2-[(8-hydroxyquinolinyl)-5-aminomethyl]-3-(4-chlorophenyl)-3(H)-quinazolin-4-one (HACQ). sphinxsai.com In this synthesis, 5-Amino-8-hydroxyquinoline is condensed with 2-chloromethyl–3(4-chlorophenyl)-3(H)-quinazoline-4-one. This reaction attaches a quinazolinone moiety to the 5-amino-8-hydroxyquinoline scaffold via the amino group, demonstrating its utility in piecing together complex heterocyclic systems. The resulting ligand, HACQ, combines the structural features of both quinazolinone and 8-hydroxyquinoline, leading to new metal-chelating and biological properties. sphinxsai.com This strategy highlights how this compound can be a key component in a convergent synthetic approach to novel molecular architectures.

Applications in Heterocyclic Synthesis (e.g., fused ring systems)

The amino and hydroxyl groups of this compound are ideal handles for constructing fused heterocyclic rings. Annulation reactions can be designed to build new rings onto the isoquinoline core, leading to novel polycyclic systems. The synthesis of the quinazolinone-containing ligand HACQ is a prime example where 5-Amino-8-hydroxyquinoline is used to create a larger, non-fused, but complex heterocyclic structure. sphinxsai.com

While specific literature on creating additional rings fused directly to the 5-amino-8-hydroxyquinoline core is sparse, the principles of heterocyclic chemistry suggest numerous possibilities. For example, the amino and adjacent C4-H or C6-H bonds could potentially participate in cyclization reactions, such as the Skraup or Doebner-von Miller reactions, to form new fused pyridine (B92270) rings, although the specific reactivity of this substituted isoquinoline would need to be considered. The development of such synthetic strategies could lead to novel classes of fused polyheterocyclic compounds with unique photophysical or biological properties. uomustansiriyah.edu.iqslideshare.netijpsr.com

Precursor in Medicinal Chemistry Scaffold Design

The 8-hydroxyquinoline moiety is considered a "privileged structure" in medicinal chemistry due to its recurring presence in biologically active compounds. nih.govmdpi.com this compound, as a derivative, is a valuable precursor for designing new therapeutic agents. chemimpex.com Its scaffold has been explored for the development of drugs targeting a range of conditions, including neurodegenerative diseases and cancer. chemimpex.commdpi.com

The compound's utility stems from its dual functionality: the 8-hydroxyquinoline core provides a proven pharmacophore with strong metal-chelating capabilities, while the 5-amino group serves as a versatile synthetic handle for modification. chemimpex.comsphinxsai.com This allows medicinal chemists to systematically alter the molecule's structure to optimize its pharmacokinetic and pharmacodynamic properties. For example, derivatives of this compound have been investigated as antimicrobial and anticancer agents. chemimpex.commdpi.com Furthermore, its inherent fluorescence makes it a candidate for the development of fluorescent probes for biochemical assays. chemimpex.com The ability to use this compound to synthesize a diverse library of derivatives makes it a cornerstone in modern scaffold-based drug design.

Advanced Spectroscopic Characterization and Analytical Methodologies

Elucidation of Molecular Structure through Spectroscopic Techniques

Spectroscopic methods are indispensable tools for the detailed structural analysis of 5-Aminoisoquinolin-8-ol, each providing unique information about its atomic composition and arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of this compound. In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For instance, in derivatives of 5-hydrazonomethylquinolin-8-ol, a singlet signal for the NH proton is observed around δ 10.5 ppm. researchgate.net The azomethine proton (CH=N) typically appears as a singlet in the range of δ 8.2-8.8 ppm. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. libretexts.orgsavemyexams.com Due to the low natural abundance of the ¹³C isotope, signals are inherently weaker than proton signals. libretexts.org However, the chemical shifts are spread over a much wider range (up to 200 ppm), which minimizes signal overlap. libretexts.org The number of signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, which is influenced by the molecule's symmetry. savemyexams.commasterorganicchemistry.com For example, a simple molecule like propanone exhibits two signals corresponding to its two distinct carbon environments. savemyexams.com In more complex molecules, such as some derivatives of 8-hydroxyquinoline (B1678124), the presence of a chiral center can lead to all carbons being chemically distinct, resulting in a unique signal for each. masterorganicchemistry.com

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, further refining the structural assignment.

Table 1: Representative NMR Data for Related Compounds

Compound TypeNucleusChemical Shift (δ) Range (ppm)Description
5-Hydrazonomethylquinolin-8-ol derivatives¹H~10.5NH proton
5-Hydrazonomethylquinolin-8-ol derivatives¹H8.2-8.8CH=N proton
General Organic Molecules¹³C0-220Carbon skeleton

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. specac.comresearchgate.net

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in the vibrational states of its bonds. pages.dev Specific functional groups absorb at characteristic frequencies, creating a unique "fingerprint" for the molecule. specac.com For example, the O-H stretching vibration in 8-hydroxyquinoline is observed around 3688 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear at approximately 1500 and 1380 cm⁻¹. researchgate.net

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light, usually from a laser source. nih.govbeilstein-journals.org It provides information on molecular vibrations and is particularly useful for analyzing the chemical composition and structure of materials. nih.govbeilstein-journals.org In the context of related quinoline (B57606) structures, Raman spectra have been used to identify and assign various vibrational modes. researchgate.net

Table 2: Key Vibrational Frequencies for 8-Hydroxyquinoline

Functional GroupVibrational ModeWavenumber (cm⁻¹)
O-HStretching~3688
C=C (aromatic)Stretching~1500, ~1380
C-NStretching~1280
C-HBending~1280

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed photons. For compounds that fluoresce, this method can be used for both qualitative identification and quantitative analysis. myfoodresearch.com Some quinoline derivatives are known to be fluorescent, and this property is exploited in various analytical applications.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. chemguide.co.uk

The molecular ion is often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uklibretexts.org This process, known as fragmentation, produces a characteristic pattern of peaks in the mass spectrum that can be used to deduce the structure of the molecule. chemguide.co.uklibretexts.org For example, in the mass spectrum of 5-aminoquinolin-8-ol, the top peak is observed at an m/z of 160, which corresponds to the molecular ion. nih.gov Other significant peaks at m/z 159 and 131 represent fragments formed by the loss of specific groups. nih.gov The fragmentation of related compounds, such as N-[2(5H)-thienyliden]amines, is influenced by the substituents on the ring and at the nitrogen atom. arkat-usa.org

Table 3: Mass Spectrometry Data for 5-Aminoquinolin-8-Ol

m/zDescription
160Molecular Ion (Top Peak)
159Fragment (2nd Highest)
131Fragment (3rd Highest)

Chiroptical Spectroscopies (e.g., Circular Dichroism) for Conformational Studies and Biomolecular Interactions

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study the three-dimensional structure and conformational changes of chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light. While this compound itself is not chiral, its derivatives or its interactions with chiral biomolecules like proteins or DNA can be investigated using these methods.

Development of Quantitative Analytical Methods for this compound and its Derivatives

The development of reliable and sensitive analytical methods is crucial for the quantification of this compound and its derivatives in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with different detectors is a commonly used technique for this purpose. myfoodresearch.comsysrevpharm.org

For instance, a derivative of 5-aminoisoquinoline (B16527), 5-aminoisoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (5-AIQC), has been used as a derivatizing agent to enhance the sensitivity of detection for amino-containing metabolites. researchgate.netresearchgate.net This allows for the simultaneous quantification of numerous metabolites using Ultra-High Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS). researchgate.netresearchgate.net

A specific and precise UPLC-MS/MS method has also been developed and validated for the quantitative determination of 5-aminoisoquinoline (5-AIQ) in plasma. researchgate.netmdpi.com This method demonstrated good linearity, precision, and accuracy, with a negligible matrix effect, making it suitable for bioanalytical applications. researchgate.netmdpi.com The method involves using an internal standard and monitoring specific precursor to product ion transitions in multiple reaction monitoring (MRM) mode for accurate quantification. researchgate.net

Advanced Chromatographic Techniques (e.g., Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry, UPLC-MS/MS)

The quantitative analysis of this compound and its analogues in biological matrices necessitates highly sensitive and selective analytical methods. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) stands as a principal technique for this purpose, offering superior resolution, speed, and detection capabilities compared to conventional HPLC.

While a specific, published UPLC-MS/MS method for this compound was not identified in the reviewed literature, a comprehensive method has been developed and validated for the structurally similar compound 7-bromo-5-chloroquinolin-8-ol (B1266416) (CLBQ14), an 8-hydroxyquinoline analogue. nih.govtsu.edunih.gov This method provides a relevant framework for the analysis of this compound. The chromatographic separation was achieved on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, both acidified with formic acid to improve peak shape and ionization efficiency. nih.govtsu.edu Detection was performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode and employing Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. nih.govtsu.edu The MRM transitions are specific to the precursor ion (the protonated molecule [M+H]⁺) and a chosen product ion, ensuring that only the compound of interest is quantified. nih.gov

A summary of the instrumental parameters used for the analysis of the related compound CLBQ14 is presented below as a model approach.

Table 1: Representative UPLC-MS/MS Parameters for Analysis of an 8-Hydroxyquinoline Analogue

ParameterConditionReference
Chromatography System Shimadzu Nexera X2 UHPLC / Waters ACQUITY UPLC nih.govlcms.cz
Column Waters XTerra® MS C18 (3.5 µm, 2.1 × 50 mm) nih.govtsu.edu
Mobile Phase A: 0.1-0.2% Formic Acid in Water B: 0.1-0.2% Formic Acid in Acetonitrile nih.govtsu.edu
Elution Mode Gradient nih.govtsu.edu
Flow Rate 0.5 mL/min nih.gov
Injection Volume 10 µL nih.gov
Mass Spectrometer Sciex 4000 QTRAP® / Xevo TQ-S micro System nih.govlcms.cz
Ionization Source Electrospray Ionization (ESI), Positive Mode nih.govtsu.edu
Detection Mode Multiple Reaction Monitoring (MRM) nih.govtsu.edu

Derivatization-Based Analytical Approaches for Sensitivity Enhancement

For compounds present at very low concentrations in complex biological samples, derivatization is a key strategy to enhance detection sensitivity and improve chromatographic performance. The chemical structure of this compound, containing a primary aromatic amine and a phenolic hydroxyl group, offers active sites for various derivatization reactions.

A notable analytical application involves using the parent structure, 8-hydroxyquinoline (8-HQ), as a derivatizing agent itself. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq In one such method, 8-HQ was used to derivatize aniline (B41778) for HPLC analysis. researchgate.netuobaghdad.edu.iq The process involved a diazonium coupling reaction, where aniline was first diazotized with sodium nitrite (B80452) in an acidic medium and then coupled with 8-hydroxyquinoline to form a stable, colored azo dye. researchgate.net This resulting derivative exhibits strong absorbance in the visible region (420 nm), significantly enhancing its detectability by a standard UV-Vis detector. researchgate.netuobaghdad.edu.iq

This principle can be applied to the analysis of this compound. The primary amino group at the C5 position is susceptible to diazotization. This reactive intermediate could then be coupled with a suitable chromophoric or fluorophoric reagent to yield a derivative with vastly improved molar absorptivity or fluorescence quantum yield, thereby lowering the limit of detection in analytical assays. This approach leverages the inherent reactivity of the amino group to tag the molecule for enhanced sensitivity.

Bioanalytical Method Validation in In Vitro Systems

The validation of a bioanalytical method is essential to demonstrate that it is suitable for its intended purpose and can generate reliable data for pharmacokinetic and metabolic studies. tsu.eduresearchgate.net Full validation is required when a new method is developed for the quantification of a new chemical entity. nih.gov The process involves assessing several key parameters according to guidelines from regulatory authorities. tsu.edu

Drawing again from the validated LC-MS/MS method for the analogue 7-bromo-5-chloroquinolin-8-ol (CLBQ14) in rat plasma and urine, we can outline the critical components of bioanalytical validation for an in vitro system. nih.govtsu.edunih.gov The sample preparation typically involves protein precipitation with an organic solvent like acetonitrile, which also contains the internal standard used for quantification. nih.gov The supernatant is then directly analyzed by LC-MS/MS. nih.gov

The validation assesses linearity, sensitivity, accuracy, precision, recovery, matrix effects, and stability. nih.govtsu.edu The method for CLBQ14 demonstrated excellent performance across these parameters. It was linear over a concentration range of 1–1000 ng/mL. nih.govnih.gov The intra-day and inter-day precision and accuracy were within the acceptable limit of 15%. nih.govnih.gov Furthermore, the extraction recovery from plasma and urine was high and consistent, with no significant matrix effects observed, indicating that endogenous components in the biological fluid did not interfere with the ionization and detection of the analyte. nih.govnih.gov Stability was also confirmed under various conditions, including sample storage, freeze-thaw cycles, and post-preparative handling. nih.govnih.gov

Table 2: Summary of Bioanalytical Method Validation Parameters for an 8-Hydroxyquinoline Analogue (CLBQ14)

Validation ParameterResult/FindingReference
Biological Matrix Rat Plasma, Rat Urine nih.govtsu.edunih.gov
Linearity Range 1 – 1000 ng/mL nih.govnih.gov
Correlation Coefficient (r²) > 0.99 nih.gov
Lower Limit of Quantification (LLOQ) 1 ng/mL nih.gov
Intra- & Inter-Day Accuracy/Precision Within 15% of nominal concentration nih.govnih.gov
Extraction Recovery (Plasma) > 96.3% nih.govnih.gov
Extraction Recovery (Urine) > 96.6% nih.govnih.gov
Matrix Effect No significant matrix effect observed nih.govnih.gov
Stability Stable under expected storage, preparation, and analysis conditions nih.govnih.gov

Structure Activity Relationship Sar Studies and Mechanistic Investigations of Biological Activity

Structure-Activity Relationship (SAR) Profiling of 5-Aminoisoquinolin-8-ol Derivatives

The structure-activity relationship (SAR) explores how a molecule's chemical structure correlates with its biological activity. For this compound, SAR insights are primarily derived from studies on related isoquinoline (B145761) and quinoline (B57606) compounds, which serve as foundational scaffolds for various therapeutic agents.

Systematic modifications of the core heterocyclic structure and its functional groups are crucial for understanding which parts of the molecule are essential for its biological effects.

Isoquinoline Core Modifications: The isoquinoline scaffold is a key feature in several potent inhibitors of Poly(ADP-ribose) Polymerase (PARP). A closely related analogue, 5-aminoisoquinolin-1-one (5-AIQ), a tautomer of 5-amino-1-hydroxyisoquinoline, is a well-documented PARP inhibitor. researchgate.netmedchemexpress.comnih.gov Research on this and other isoquinolin-1-one derivatives reveals that the lactam (a cyclic amide) structure is a critical component for activity. acs.org The replacement of the hydroxyl group at position 8 in the subject compound with a carbonyl group at position 1, as seen in 5-AIQ, demonstrates a significant shift in target engagement, conferring potent PARP inhibitory action. researchgate.net Further modifications, such as acylating the 5-amino group in isoquinolin-1-ones, have been used to create derivatives with altered selectivity, for instance, shifting preference from PARP-1 to PARP-2. acs.org

Quinoline Core Analogues: On the other hand, the 5-amino-8-hydroxy substitution pattern is found in 5-amino-8-hydroxyquinoline , which has been identified as an inhibitor of the proteasome. nih.gov The primary difference here is the position of the nitrogen atom within the bicyclic ring system (position 1 in quinoline vs. position 2 in isoquinoline). This highlights that even subtle changes to the core scaffold can fundamentally alter the molecular target. Studies on 8-hydroxyquinoline (B1678124) (8-HQ) derivatives show that the biological activity can be fine-tuned by adding various substituents to the ring system. nih.gov For example, introducing halogen or alkoxymethyl groups at position 5, or shifting a Mannich base substituent from position 7 to 5, significantly modulates anticancer activity. nih.gov

The table below summarizes key findings from related structures, illustrating how modifications influence biological targets.

Compound/ScaffoldKey Structural Feature(s)Reported Biological Target/ActivityCitation(s)
5-Aminoisoquinolin-1-one (5-AIQ)Isoquinoline core, 5-amino group, 1-keto groupPARP-1 Inhibitor researchgate.netmedchemexpress.comnih.govacs.org
5-Amino-8-hydroxyquinolineQuinoline core, 5-amino group, 8-hydroxy groupProteasome Inhibitor nih.gov
8-Hydroxyquinoline (8-HQ) DerivativesQuinoline core, 8-hydroxy groupAnticancer, Antiviral, Metal Chelation nih.govmdpi.com
5-Benzamidoisoquinolin-1-onesAcylated 5-amino group on isoquinolin-1-one coreSelective PARP-2 Inhibitor acs.org

A pharmacophore is the essential three-dimensional arrangement of functional groups that is necessary for a molecule to interact with a specific biological target.

Pharmacophore for PARP Inhibition: The established pharmacophore for the majority of PARP inhibitors is a constrained arylamide motif that mimics the nicotinamide (B372718) moiety of the enzyme's natural substrate, NAD+. In isoquinolinone-based inhibitors like 5-AIQ, the lactam ring containing the N-H and carbonyl group serves as this critical nicotinamide mimic. acs.org For this compound to act as a PARP inhibitor, it would need to present its amino and hydroxyl groups in a spatial and electronic configuration that could similarly interact with the NAD+ binding pocket of the PARP enzyme.

Pharmacophore for Proteasome Inhibition: For proteasome inhibition, the activity of 5-amino-8-hydroxyquinoline suggests that the 8-hydroxyquinoline portion is a key chelating scaffold, whose activity can be modulated by the amino group at position 5. nih.gov The ability of 8-hydroxyquinolines to chelate metal ions is a well-known aspect of their mechanism, which can interfere with the function of metalloenzymes or alter intracellular metal ion homeostasis, potentially contributing to proteasome inhibition. nih.gov The activity of these compounds is often dependent on their ability to form stable metal complexes. nih.gov

The position and electronic nature (electron-donating or electron-withdrawing) of substituents on the heterocyclic ring system profoundly impact biological efficacy.

In studies of 5-substituted 8-hydroxyquinolines, it was found that smaller substituents at the 5-position generally lead to higher activity. nih.gov However, a decrease in activity from larger, bulky groups can be offset if those groups are also lipophilic (increasing cell membrane permeability) and electron-withdrawing. nih.gov For instance, the 5-chloro derivative of 8-hydroxyquinoline is as active as the unsubstituted parent compound because the negative steric effect is balanced by positive lipophilic and electron-withdrawing contributions. nih.gov

The table below details how different substituents and their properties affect the activity of related quinoline scaffolds.

ScaffoldSubstituent Position/TypeInfluence on EfficacyCitation(s)
8-Hydroxyquinoline5-Substituent: Small sizeIncreases activity nih.gov
8-Hydroxyquinoline5-Substituent: Lipophilic & Electron-withdrawing (e.g., -Cl)Increases activity, overcoming negative steric effects nih.gov
8-Hydroxyquinoline2-Substituent: Aromatic amide with electron-withdrawing groupsIncreases lipophilicity and antiviral activity nih.govmdpi.com

Identification of Pharmacophore Requirements for Target Interaction.[10],[19],[20],

Mechanistic Exploration of this compound's Biological Actions

While the precise molecular targets of this compound are not yet defined, strong inferences can be drawn from its close structural relatives, pointing toward two primary potential mechanisms of action: PARP-1 inhibition and proteasome inhibition.

Potential Target: Poly(ADP-ribose) polymerase 1 (PARP-1) Based on the potent PARP-1 inhibitory activity of 5-aminoisoquinolin-1-one (5-AIQ), PARP-1 is a primary candidate target for isoquinoline derivatives. researchgate.netmedchemexpress.com PARP-1 is a nuclear enzyme that plays a critical role in DNA repair. When a single-strand break in DNA occurs, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) chains, which act as a signal to recruit other DNA repair proteins. targetedonc.com Inhibition of PARP-1 disrupts this repair process. This is particularly effective in killing cancer cells that have pre-existing defects in other DNA repair pathways (like those with BRCA1/2 mutations), a concept known as synthetic lethality.

Potential Target: The Proteasome Evidence from 5-amino-8-hydroxyquinoline indicates that the ubiquitin-proteasome system is another potential target. nih.gov The proteasome is a large protein complex responsible for degrading misfolded or unnecessary proteins that have been tagged with ubiquitin. wikipedia.org This process is essential for maintaining cellular homeostasis, and its disruption leads to the accumulation of toxic proteins, causing endoplasmic reticulum stress and ultimately triggering programmed cell death (apoptosis). wikipedia.orgmdpi.com Many cancer cells, which produce large quantities of proteins, are particularly dependent on proteasome function, making proteasome inhibitors effective anticancer agents. nih.govmyeloma.org.uk

PARP-1 Inhibition Mechanism: PARP inhibitors like the related isoquinolinones function as competitive inhibitors. acs.org They contain a structural motif, such as a lactam ring, that mimics the nicotinamide group of NAD+, the substrate for the PARP enzyme. By binding to the NAD+ pocket in the catalytic domain of PARP-1, these inhibitors prevent the enzyme from synthesizing poly(ADP-ribose) chains. This not only blocks the recruitment of repair machinery but can also "trap" the PARP-1 enzyme on the DNA, creating a toxic lesion that further disrupts DNA replication and leads to cell death.

Proteasome Inhibition Mechanism: Proteasome inhibitors block the catalytic activity of the 20S core particle of the proteasome. wikipedia.org The 20S proteasome has multiple types of proteolytic activity, with the chymotrypsin-like activity (encoded by the β5 subunit) being a primary target for many inhibitor drugs. mdpi.com 8-hydroxyquinoline derivatives are thought to inhibit this activity, possibly through chelation of metal ions essential for enzyme function or by other interactions that disrupt the catalytic process. nih.gov This inhibition prevents the degradation of pro-apoptotic factors and leads to a buildup of misfolded proteins, activating stress pathways that result in apoptosis. wikipedia.org The activity of some 8-hydroxyquinolines as proteasome inhibitors is enhanced by the presence of copper ions, although this is not the case for 5-amino-8-hydroxyquinoline, suggesting a distinct interaction mechanism for this specific substitution pattern. nih.gov

Receptor Binding and Modulation of Cellular Signaling Pathways

While specific receptor binding studies for this compound are not extensively detailed in the available literature, the broader family of isoquinoline alkaloids and related structures are known to interact with various receptors and signaling pathways. The biological effects of such compounds are often mediated by intracellular proteins, with kinases being a crucial class of downstream effectors that regulate physiological functions. google.com

Compounds with an isoquinoline scaffold can exhibit diverse receptor interactions. For instance, certain 1-aminoisoquinoline (B73089) derivatives have been studied for their role as agonists for itch receptors like MRGPRX1, a Gq-coupled receptor. biorxiv.org In these interactions, the amino group and the N-heterocyclic group of the isoquinoline core play significant roles in binding to specific amino acid residues within the receptor, such as Y99 and L240. biorxiv.org

Furthermore, the related compound 5-aminoisoquinolin-1-one (5-AIQ), a well-studied inhibitor of poly(ADP-ribose) polymerases (PARPs), demonstrates how this class of molecules can modulate cellular signaling. scispace.comnih.gov PARP-1 inhibition, for example, can lead to the downregulation of the NF-κB signaling pathway. scispace.comresearchgate.net This modulation decreases the expression of inflammatory genes and the secretion of pro-inflammatory factors. mdpi.com Although this compound is structurally distinct from 5-AIQ, its isoquinoline core suggests a potential to interact with enzymatic targets and influence key cellular signaling cascades, a hypothesis that warrants further investigation.

Role of Metal Chelation in Biological Activity

A defining structural feature of this compound is the 8-hydroxyquinoline moiety, which is a well-established metal chelating agent. researchgate.netnih.gov The hydroxyl group at the C8 position and the nitrogen atom in the quinoline ring form a bidentate ligand site capable of binding to various metal ions. nih.gov This chelating ability is a primary source of the diverse biological activities observed in 8-hydroxyquinoline derivatives. nih.gov

Metal ions, particularly transition metals like iron and copper, are vital for numerous biological processes, but their imbalance can lead to oxidative stress and contribute to the pathology of various diseases. researchgate.netnih.govmdpi.com 8-Hydroxyquinoline derivatives can restore metal homeostasis by forming stable complexes with these ions. nih.gov For example, compounds like iodoquinol (B464108) act as anti-amoebic agents by complexing with iron and copper.

While direct studies on this compound are limited, research on related isoquinoline alkaloids shows that those with ortho-hydroxymethoxy or ortho-dimethoxy groups can chelate ferrous and ferric ions. mdpi.com Given that this compound possesses the classic 8-hydroxyquinoline chelating site, it is highly probable that its biological effects are, at least in part, mediated by its interaction with metal ions. This chelation can prevent metal-catalyzed reactions like the Fenton reaction, which generates highly reactive hydroxyl radicals, thereby conferring antioxidant and cytoprotective effects. mdpi.com

Redox Cycling and Reactive Oxygen Species (ROS) Generation in In Vitro Biological Systems

The quinoline core of this compound, particularly with the hydroxyl group, gives it the potential to participate in redox cycling and modulate the cellular redox environment. Quinones and related structures are known to undergo redox cycling, a process that can generate reactive oxygen species (ROS) such as superoxide (B77818) anion radicals (O₂•⁻) and hydrogen peroxide (H₂O₂). researchgate.netresearchgate.net

This process typically involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide, regenerating the parent quinone for another cycle. researchgate.net In some contexts, this ROS generation can be pro-oxidant and lead to cellular damage. nih.govnih.gov For example, the presence of transition metal ions can catalyze the formation of highly damaging hydroxyl radicals from H₂O₂ via the Fenton reaction. mdpi.com

Conversely, this pro-oxidant activity can be harnessed for therapeutic effects, such as in cancer therapy, where ROS-induced oxidative stress can trigger apoptosis in cancer cells. researchgate.net The 8-hydroxyquinoline structure within this compound can be oxidized to a quinone-imine derivative, which could then participate in such redox reactions. The ultimate biological outcome—whether protective or damaging—would depend on the specific cellular context, the concentration of the compound, and the availability of co-reactants like metal ions and oxygen. mdpi.com

Effects on Cellular Processes in Experimental Models

Based on its structural features and the activities of related compounds, this compound is predicted to modulate a variety of cellular processes.

Anti-inflammatory Activity : The inhibition of PARP enzymes by compounds like 5-AIQ has been shown to produce significant anti-inflammatory effects. researchgate.net This is achieved by reducing the activation of the pro-inflammatory transcription factor NF-κB, which in turn suppresses the expression of cytokines and adhesion molecules. scispace.com Similarly, many 8-hydroxyquinoline derivatives possess anti-inflammatory properties. nih.gov Flavonoids and other polyphenols, which also feature hydroxylated aromatic rings, are known to inhibit inflammatory pathways. mdpi.com Therefore, this compound is hypothesized to have anti-inflammatory potential by modulating key inflammatory signaling cascades.

Neuroprotection : Isoquinoline alkaloids and their derivatives are widely recognized for their neuroprotective effects. mdpi.com The mechanisms often involve the inhibition of neuroinflammation and oxidative stress. PARP inhibitors have also demonstrated neuroprotective actions in various experimental models of neurological damage, including cerebral ischemia. researchgate.net Furthermore, specific 8-hydroxyquinoline derivatives, such as M30 and HLA-20, protect neuronal cells from toxicity and apoptosis by inhibiting pathways like MAPK and reducing ROS accumulation. mdpi.com

Anti-angiogenesis : Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. PARP inhibitors, including 5-AIQ, have been shown to inhibit angiogenesis, partly through the regulation of NF-κB. researchgate.netresearchgate.net The anti-angiogenic activity of various phenolic compounds is also well-documented. thaiscience.info Given these precedents, this compound is a candidate for investigation as an anti-angiogenic agent.

Antimetastatic Activity : The spread of cancer cells to distant organs is a major cause of mortality. Notably, 5-aminoisoquinolin-1-one (5-AIQ) has been reported to possess potent antimetastatic properties in experimental models. researchgate.netresearchgate.net This suggests that the isoquinoline scaffold may be a valuable pharmacophore for developing agents that can inhibit cancer metastasis.

Antimicrobial Activity : 8-Hydroxyquinoline and its derivatives have a long history of use as antimicrobial agents. nih.gov Their mechanism of action is often attributed to their ability to chelate metal ions that are essential for microbial survival and enzymatic function. nih.gov The structural similarity of this compound to these known antimicrobial compounds suggests it may also exhibit activity against various pathogens.

Summary of Potential Biological Activities of this compound Based on Related Compounds

Biological ActivityKey Mechanism/Related CompoundReference
Anti-inflammatoryPARP inhibition (e.g., 5-AIQ), NF-κB modulation scispace.comresearchgate.net
NeuroprotectionPARP inhibition, anti-inflammatory, antioxidant effects (e.g., M30, HLA-20) researchgate.netmdpi.commdpi.com
Anti-angiogenesisPARP-1 and NF-κB regulation (e.g., 5-AIQ) researchgate.netresearchgate.net
AntimetastaticInhibition of metastasis (e.g., 5-AIQ) researchgate.netresearchgate.net
AntimicrobialMetal chelation (e.g., 8-Hydroxyquinoline) nih.gov

Interactions with Biomolecular Systems (e.g., serum albumin binding)

The interaction of drug molecules with serum albumins, such as human serum albumin (HSA), is a critical determinant of their pharmacokinetic profile. mdpi.com HSA is the most abundant protein in blood plasma and acts as a carrier for a vast array of endogenous and exogenous compounds. sharif.eduplos.org The binding of a drug to HSA is typically reversible and influences its distribution, metabolism, and excretion. mdpi.com

While no specific studies on the binding of this compound to serum albumin are available, data from related structures can provide insights. Spectroscopic studies on 5-(2'-carboxyphenyl)azoquinolin-8-ol, a derivative of 8-hydroxyquinoline, showed that it binds to bovine serum albumin (BSA) at multiple sites with a binding constant (K) of 6.2 x 10³ M⁻¹. nih.gov In general, drug-HSA interactions involve hydrophobic forces and hydrogen bonds. mdpi.com

HSA has two principal drug-binding sites, known as site I (in subdomain IIA) and site II (in subdomain IIIA). plos.org The planar, aromatic structure of this compound, combined with its amino and hydroxyl groups capable of forming hydrogen bonds, suggests that it would likely bind to one or both of these sites. The extent of this binding would affect its free concentration in the plasma and, consequently, its availability to reach target tissues and exert its biological effects.

Theoretical and Computational Chemistry Applications

Quantum Chemical Investigations of 5-Aminoisoquinolin-8-ol

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of this compound. scispace.com These methods solve the quantum mechanical equations governing the electrons in a molecule to predict its structure, stability, and reactivity. scispace.comwikipedia.org

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It reduces the complex many-electron problem to a more manageable one by using the electron density as the fundamental variable. nih.gov While specific DFT studies on this compound are not extensively documented, research on structurally related compounds like isoquinoline (B145761) and 8-hydroxyquinoline (B1678124) (8-HQ) provides a strong precedent.

For these related molecules, DFT calculations, often using the B3LYP functional with basis sets like 6-31G*, have been successfully employed to optimize the molecular geometry and calculate electronic properties. researchgate.net Such calculations would determine bond lengths, bond angles, and dihedral angles for the most stable three-dimensional structure of this compound. The resulting electronic structure data, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are critical for predicting the molecule's reactivity and interaction sites.

The structure of this compound allows for the existence of different conformers and tautomers. Conformational analysis involves identifying the different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. mdpi.com Tautomerism involves the migration of a proton, leading to distinct isomers. For this compound, keto-enol and amino-imino tautomerism are possible.

Computational methods are essential for evaluating the relative energies and stability of these different forms. sapub.org Studies on similar heterocyclic systems have shown that DFT can accurately predict the most stable tautomer in different environments. conicet.gov.ar For instance, the analysis would clarify whether the phenolic hydroxyl group is more stable than its corresponding keto form or if the amino group exists in its imino tautomeric form under certain conditions. These findings are crucial as different tautomers can exhibit vastly different chemical properties and biological activities.

Quantum chemistry is widely used to predict spectroscopic properties, which are vital for molecular characterization. numberanalytics.com Calculating vibrational frequencies using DFT helps in the interpretation of experimental infrared (IR) and Raman spectra. nih.gov These calculations predict the frequencies at which different parts of the molecule vibrate, corresponding to specific bond stretches, bends, and torsions. numberanalytics.com

For example, DFT calculations performed on the related compound 8-hydroxyquinoline (8-HQ) have shown excellent agreement between calculated and experimentally observed vibrational frequencies. researchgate.net Similar calculations for this compound would predict characteristic vibrational modes for the O-H, N-H, C=N, and C-O groups, aiding in its unambiguous identification.

Table 1: Comparison of Selected Calculated and Experimental Vibrational Frequencies for 8-Hydroxyquinoline (8-HQ) as a Model

AssignmentCalculated Frequency (cm⁻¹) (B3LYP/6-31G*)Observed Frequency (cm⁻¹) (FT-IR)
C-C Aromatic Stretching1605-
C-C Aromatic Stretching15731590
C-O Stretching15101505
C-C Aromatic Stretching1425-
C-O Stretching11881185
Data derived from studies on 8-hydroxyquinoline. researchgate.net

Conformational Analysis and Tautomerism Studies.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend the investigation of this compound from an isolated molecule to its interactions within complex biological environments, such as protein binding sites.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govcam.ac.uk This method is central to structure-based drug design, helping to identify potential drug candidates by evaluating their binding affinity and interaction patterns. univr.it The process involves placing the ligand in various positions and conformations within the protein's binding site and using a scoring function to rank the resulting poses. cam.ac.uk

The structurally similar compound, 5-aminoisoquinoline (B16527), is known to act as a ligand in protein structures available in the Protein Data Bank (PDB ID: 2F2T), highlighting the relevance of this scaffold in binding to biological targets. nih.gov A docking study of this compound into a target protein would predict its binding mode, identifying key interactions such as hydrogen bonds, ionic interactions, and hydrophobic contacts that stabilize the complex. univr.itschrodinger.com

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. dovepress.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein. researchgate.net

Starting from a docked pose, an MD simulation can be run to assess the stability of the predicted binding mode in a simulated physiological environment, including explicit water molecules and ions. dovepress.com These simulations can reveal conformational changes in the protein upon ligand binding, the role of water molecules in mediating interactions, and provide a more accurate estimation of binding free energies. stackexchange.com This level of detail is crucial for understanding the mechanism of action and for the rational optimization of lead compounds. dovepress.com

In Silico Prediction of Bioavailability-Related Parameters (e.g., membrane permeability, metabolic stability)

In silico methods are pivotal in early-phase drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, thereby reducing the time and cost associated with experimental assays. simulations-plus.comuniroma1.it These computational tools use a molecule's two-dimensional structure to forecast its pharmacokinetic profile, including crucial bioavailability-related parameters like membrane permeability and metabolic stability. simulations-plus.com

For compounds structurally related to this compound, such as 5-Aminoisoquinoline (5-AIQ), in silico predictions have been performed using software like SwissADME. mdpi.com A study on 5-AIQ, a potent PARP-1 inhibitor, predicted high gastrointestinal absorption and the ability to cross the blood-brain barrier. mdpi.comresearchgate.net The bioavailability score, which is a composite measure of drug-likeness, was calculated to be 0.55 for 5-AIQ. mdpi.com Such predictions are derived from key physicochemical properties like water solubility (Log S), which for 5-AIQ was predicted to be -2.14, indicating it is very soluble in water. mdpi.com

Metabolic stability is another critical parameter that can be estimated computationally and validated through in vitro experiments. arxiv.orgnih.gov For 5-AIQ, an in vitro study using human liver microsomes (HLMs) determined it to be moderately metabolized. mdpi.comresearchgate.net The compound exhibited an in vitro half-life (t½) of 14.5 minutes and an intrinsic clearance of 47.6 µL/min/mg. mdpi.comresearchgate.net These experimental findings align with and help validate in silico models that predict metabolic pathways and stability. For instance, in silico tools predicted that 5-AIQ is an inhibitor of the cytochrome P450 enzyme CYP1A2 but not a substrate for P-glycoprotein (P-gp). mdpi.com

The table below summarizes the predicted and experimental bioavailability-related parameters for the related compound, 5-Aminoisoquinoline.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of compounds with their biological activity. sciencepublishinggroup.comresearchgate.net By establishing these relationships, QSAR models can predict the activity of novel molecules before their synthesis, thereby accelerating the drug discovery process. sciencepublishinggroup.com The methodology involves building a mathematical model that relates molecular descriptors—numerical representations of a molecule's physicochemical properties—to a measured biological response. chem-soc.si

The development of a robust QSAR model typically involves selecting a set of molecules with known activities (a training set), calculating a wide range of molecular descriptors (e.g., hydrophobic, electronic, and steric), and then applying statistical methods like multiple linear regression to create a predictive equation. chem-soc.si The resulting model's predictive power is then assessed using an external set of compounds (a test set). researchgate.net

Development of Predictive Models for Biological Activity

The development of predictive QSAR models has been applied to classes of compounds structurally similar to this compound. For example, a QSAR study was conducted on a series of fourteen 8-hydroxyquinoline derivatives, substituted at the 5-position, to understand their activity as inhibitors of dental plaque caused by Streptococcus mutans. nih.gov In this study, the minimum inhibitory concentrations (MIC) were used as the measure of biological activity. nih.gov

Linear regression analysis was employed to build a model correlating the antiplaque activity with a variety of molecular descriptors. nih.gov The parameters investigated included hydrophobic (log P), electronic (beta, pKaOH, pKaN), and steric [molar refractivity (MR), molecular weight] properties. nih.gov The analysis revealed that a combination of molar refractivity, log P, and the electronic parameter beta yielded the best correlation, with a correlation coefficient (r²) of 0.90. nih.gov

The resulting model demonstrated that the steric contribution of the substituent at the 5-position was a critical factor: smaller substituents led to higher activity, with the unsubstituted parent 8-hydroxyquinoline being the most active. nih.gov However, the model also showed that a negative steric contribution from larger groups could be counteracted by positive contributions from groups that were both lipophilic and electron-withdrawing. A key example is the 5-chloro derivative, which was found to be as active as the parent compound. nih.gov This highlights the complex interplay of different molecular properties in determining biological function and showcases the power of QSAR to deconstruct these relationships to guide the design of more potent compounds.

Table 2: Parameters Used in QSAR Modeling of 5-Substituted 8-Hydroxyquinolines

Parameter Type Specific Descriptor Description Influence on Activity Source
Steric Molar Refractivity (MR) A measure of the volume occupied by an atom or group. Smaller substituents at the 5-position increase activity. nih.gov
Hydrophobic log P The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. Higher lipophilicity contributes positively to activity. nih.gov

| Electronic | Beta (β) | An electronic parameter related to the substituent's effect. | Electron-withdrawing groups contribute positively to activity. | nih.gov |

Q & A

Q. What are the common synthetic routes for 5-Aminoisoquinolin-8-ol, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via nitration followed by selective reduction (e.g., using tin powder in HCl) or through the Pomeranz–Fritsch reaction with benzaldehyde derivatives . Key factors affecting yield include temperature control (e.g., maintaining <50°C during nitration), solvent choice (polar aprotic solvents enhance intermediate stability), and catalyst selection (e.g., heteropolyacids for Skraup-type cyclizations) . Purification often involves column chromatography with silica gel and methanol/dichloromethane eluents to isolate the amino-hydroxy substituted product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., amino at C5, hydroxyl at C8) and rule out tautomeric shifts .
  • FT-IR : Peaks at 3300–3500 cm1^{-1} (N-H/O-H stretch) and 1600–1650 cm1^{-1} (C=N/C=C aromatic vibrations) .
  • X-ray crystallography : Resolves regiochemical ambiguities and hydrogen-bonding networks (e.g., intramolecular H-bonding between -NH2_2 and -OH groups) .

Q. What are the primary biomedical applications of this compound in current research?

The compound exhibits:

  • Antimicrobial activity : Tested via broth microdilution assays (MIC values <10 µg/mL against Staphylococcus aureus) due to metal chelation disrupting bacterial metalloenzymes .
  • Anticancer potential : IC50_{50} values of 2–5 µM in HeLa cells via apoptosis induction, linked to ROS generation and topoisomerase inhibition .
  • Fluorescent probes : Functionalized with amide groups for Zn2+^{2+} detection (λem_{em} = 450–500 nm) in cellular imaging .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies (e.g., variable IC50_{50} values) arise from differences in assay protocols (e.g., serum content affecting solubility) or substituent positioning. Systematic approaches include:

  • Meta-analysis : Pool data from studies using PRISMA guidelines to identify confounding variables (e.g., cell line specificity) .
  • Comparative SAR studies : Synthesize derivatives with controlled substituents (e.g., methyl vs. halogen at C3) to isolate structure-activity relationships .

Q. What experimental strategies optimize the regioselectivity of this compound synthesis?

To minimize byproducts (e.g., 7-amino regioisomers):

  • Directed ortho-metalation : Use directing groups (e.g., -OMe) to block competing sites during nitration .
  • Microwave-assisted synthesis : Enhances reaction specificity (e.g., 30% yield improvement at 120°C vs. traditional heating) .
  • Computational modeling : DFT calculations predict transition-state energies to favor C5 amination .

Q. How do solvent polarity and pH affect the stability of this compound in biological assays?

  • Aqueous buffers : Degradation occurs at pH >8 due to deprotonation of -OH, reducing metal-chelation capacity. Use PBS (pH 7.4) with 1% DMSO for stability .
  • Organic solvents : Ethanol increases solubility but may induce aggregation; dynamic light scattering (DLS) monitors nanoparticle formation .

Q. What methodologies validate the mechanism of action in anticancer studies?

  • Enzyme inhibition assays : Test inhibition of topoisomerase II via gel electrophoresis (IC50_{50} ~3 µM) .
  • ROS detection : Flow cytometry with DCFH-DA probe quantifies oxidative stress .
  • Molecular docking : AutoDock Vina predicts binding to EGFR kinase (binding energy <−8 kcal/mol) .

Data Contradiction Analysis

Q. Why do some studies report negligible toxicity while others highlight hepatotoxicity risks?

Discrepancies stem from:

  • Dosage variations : Acute toxicity (LD50_{50} >1000 mg/kg in rats) vs. chronic exposure (hepatocyte damage at 50 mg/kg/day) .
  • Metabolite profiling : LC-MS identifies reactive quinone imine metabolites in hepatic microsomes, requiring glutathione supplementation to mitigate toxicity .

Q. How should researchers address conflicting solubility data in drug formulation studies?

  • Standardized protocols : Use USP dissolution apparatus with biorelevant media (FaSSIF/FeSSIF) .
  • Co-crystallization : Improve aqueous solubility (e.g., 10-fold increase with succinic acid co-crystals) .

Methodological Recommendations

Q. What in vitro-to-in vivo extrapolation (IVIVE) strategies are recommended for pharmacokinetic studies?

  • PBPK modeling : Simulate hepatic clearance using in vitro microsomal t1/2_{1/2} data .
  • Tissue distribution studies : Radiolabeled 14^{14}C-tracing in rodents quantifies brain penetration (logBB >0.3) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.